Imatinib Mesylate is a synthetic compound widely studied for its role in cellular processes and disease models. It falls under the classification of tyrosine kinase inhibitors, specifically targeting the Abelson tyrosine kinase (ABL) []. This kinase plays a crucial role in cell signaling pathways, and its dysregulation is implicated in various cancers []. Imatinib Mesylate's ability to selectively inhibit ABL makes it a valuable tool in studying these pathways and associated diseases [].
Imatinib mesylate is derived from imatinib, which itself is synthesized through various chemical processes. The mesylate salt form enhances the solubility and bioavailability of imatinib, making it more effective for therapeutic use. The compound is classified under the category of protein kinase inhibitors and is recognized for its specific action against the BCR-ABL tyrosine kinase.
The synthesis of imatinib mesylate involves several steps, typically starting from simpler organic compounds. One notable method includes:
Recent patents have highlighted methods to improve the synthesis efficiency, focusing on reducing impurities such as genotoxic amines to levels below 20 parts per million . These methods often involve adjusting molar ratios and utilizing specific organic bases during the reaction process to enhance yield and purity.
Imatinib mesylate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula for imatinib mesylate is C29H31N7O3S, with a molecular weight of approximately 493.67 g/mol.
Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used techniques to analyze the molecular structure and confirm the identity of imatinib mesylate .
Imatinib mesylate participates in various chemical reactions relevant to its therapeutic function:
The stability of imatinib mesylate under physiological conditions has been studied extensively, revealing that it maintains its integrity at physiological pH but may degrade under extreme conditions .
Imatinib mesylate functions by specifically inhibiting the activity of certain tyrosine kinases:
The binding affinity for these targets has been quantified using techniques like surface plasmon resonance, demonstrating a high specificity for BCR-ABL compared to other kinases .
Imatinib mesylate exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations .
Imatinib mesylate's primary application lies in oncology:
Additionally, ongoing studies are exploring its potential applications in other malignancies and combination therapies with other anticancer agents .
Novartis employed multifaceted intellectual property strategies to extend imatinib’s commercial exclusivity beyond the original compound patent (expiring ~2015). A cornerstone was patenting the beta crystalline form of imatinib mesylate (US patent 6,894,051; filed 1998). This polymorph offered superior pharmaceutical properties, including stability and processability for formulation. Subsequent patents covered synthesis intermediates, formulations (e.g., capsules, tablets), and combination therapies [4] [7].
Table 2: Key Imatinib Patent Strategies and Legal Challenges
Strategy | Example | Impact | Legal/Regulatory Outcome |
---|---|---|---|
Polymorph Patent | Beta crystalline form (US 6,894,051) | Extended protection for optimized drug substance | Granted in multiple jurisdictions [4] |
Formulation Patents | Tablet compositions (e.g., US 8,592,440) | Protected commercial dosage forms | Typically enforced until expiration [4] |
"Evergreening" in India | Novartis vs. Union of India (2013) | Sought patent for beta crystalline form | Indian Supreme Court rejection under Section 3(d); deemed non-inventive [7] |
Secondary Indications | GIST approval (2002) | Expanded market beyond CML | Granted based on c-KIT inhibition [5] [8] |
The Indian Supreme Court case (2013) became a global benchmark for limiting "evergreening." Novartis sought patent protection for the beta crystalline form under India’s Patents Act. The Court applied Section 3(d), which prohibits patents on new forms of known substances unless they demonstrate "enhanced efficacy." The ruling deemed the polymorph pharmacokinetically equivalent but not therapeutically superior to the original compound, thereby rejecting the patent [7]. This preserved access to affordable generic imatinib in low-resource settings.
Patent evergreening remains contentious globally. A 2018 analysis found 78% of drugs associated with new patents (2005-2015) covered existing medications, not novel molecules. While such strategies can delay specific generics, they rarely block all competition. For example, generic imatinib entered the US market in 2016 despite secondary patents, though Novartis retained significant brand loyalty through patient assistance programs [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7